4-(Bromomethyl)quinoline hydrobromide
Overview
Description
4-(Bromomethyl)quinoline hydrobromide is an organic compound with the molecular formula C10H9Br2N. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Mechanism of Action
Target of Action
Quinoline derivatives are generally known to interact with various biological targets such as dna, enzymes, and receptors .
Mode of Action
Bromomethyl groups in organic compounds are often involved in electrophilic substitution reactions .
Biochemical Pathways
Quinoline derivatives are known to interfere with various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetics of a compound can greatly affect its bioavailability and therapeutic efficacy .
Result of Action
The effects would depend on the specific targets and pathways that the compound interacts with .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Bromomethyl)quinoline hydrobromide can be synthesized through the bromination of quinoline. One common method involves reacting quinoline with bromomethane in the presence of a catalyst. The reaction typically proceeds under mild conditions, and the product is then treated with hydrobromic acid to form the hydrobromide salt .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale bromination reactions. These reactions are carried out in reactors equipped with temperature and pressure controls to ensure optimal yields and safety. The product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)quinoline hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methylquinoline.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically occur under mild conditions with solvents like ethanol or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution: Products include azidoquinoline, thiocyanatoquinoline, and various amine derivatives.
Oxidation: Products include quinoline carboxylic acids and quinoline N-oxides.
Reduction: The major product is methylquinoline.
Scientific Research Applications
4-(Bromomethyl)quinoline hydrobromide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Methylquinoline: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Chloromethylquinoline: Similar in reactivity but has different electronic properties due to the chlorine atom.
4-Iodomethylquinoline: More reactive than the bromine derivative due to the larger atomic size of iodine.
Uniqueness
4-(Bromomethyl)quinoline hydrobromide is unique due to its balanced reactivity and stability. The bromomethyl group provides a good leaving group for substitution reactions, while the hydrobromide salt form enhances its solubility in water and other polar solvents .
Properties
IUPAC Name |
4-(bromomethyl)quinoline;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN.BrH/c11-7-8-5-6-12-10-4-2-1-3-9(8)10;/h1-6H,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGKVBQETYSINO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696104 | |
Record name | 4-(Bromomethyl)quinoline--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73870-28-7 | |
Record name | 4-(Bromomethyl)quinoline--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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